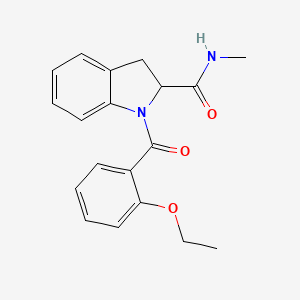
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules. The ethoxybenzoyl group attached to the indoline could potentially alter the properties and biological activity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring, an ethoxybenzoyl group, and a N-methylcarboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indoline ring, ethoxybenzoyl group, and N-methylcarboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Occurrence, Fate, and Behavior in Aquatic Environments
Research on parabens, which are esters of para-hydroxybenzoic acid, provides insights into the environmental fate and behavior of similar organic compounds. Parabens, used as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants. Their ubiquity in surface water and sediments reflects continuous introduction into the environment, raising concerns about their potential as weak endocrine disrupter chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants is significant across various fields, including food engineering and pharmaceuticals. A review of analytical methods used to determine antioxidant activity discusses tests based on hydrogen atom transfer and electron transfer, highlighting their applicability, advantages, and disadvantages. This research provides a foundation for understanding how compounds with antioxidant properties can be analyzed and applied in scientific research (Munteanu & Apetrei, 2021).
Applications in Treatment of Organic Pollutants
An enzymatic approach has shown promise in the remediation/degradation of various organic pollutants in wastewater. The use of enzymes, in the presence of redox mediators, enhances the efficiency of degradation of recalcitrant compounds. This research area may provide insights into the potential applications of specific chemical compounds in environmental remediation efforts (Husain & Husain, 2007).
Contamination and Removal of Organic Pollutants
The review on sulfamethoxazole, a persistent organic pollutant, offers an overview of its occurrence, toxicity effects, and removal technologies. This includes adsorption, electrochemical oxidation, and photocatalytic degradation, providing a context for how similar compounds might be studied for their environmental impacts and removal technologies (Prasannamedha & Kumar, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDFMPPKQDUMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

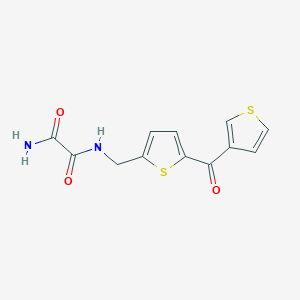
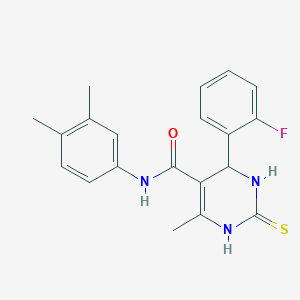
![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)
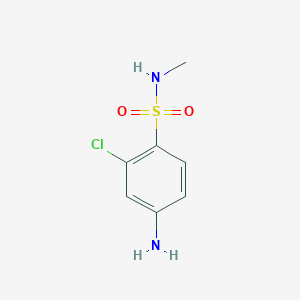
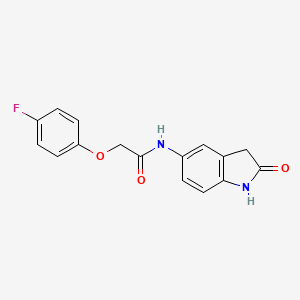
carboxamide](/img/structure/B2696225.png)
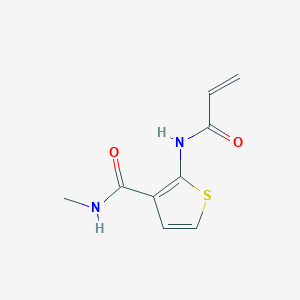


![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)
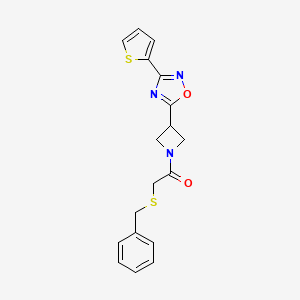
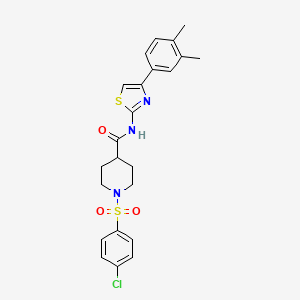
![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)